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Compound of Interest

Tert-butyl 3-ethenylazetidine-1-
Compound Name:
carboxylate

cat. No.: B1321209

Anwendungs- und Protokollhinweise: Derivatisierung der Vinylgruppe an tert-Butyl-3-
ethenylazetidin-1-carboxylat

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einfihrung

Azetidine sind wichtige viergliedrige heterocyclische Geruste, die in der medizinischen Chemie
aufgrund ihrer Fahigkeit, die physikochemischen und pharmakokinetischen Eigenschaften von
Molekilen zu verbessern, grofl3e Beachtung finden.[1] tert-Butyl-3-ethenylazetidin-1-carboxylat
ist ein vielseitiger Baustein, dessen Vinylgruppe als Ausgangspunkt fur eine Vielzahl
chemischer Umwandlungen dient. Diese Funktionalitdt ermdglicht die Einfiihrung
verschiedener funktioneller Gruppen, was zur Synthese neuartiger Azetidin-Derivate mit
potenzieller biologischer Aktivitat fuhrt. Diese Anwendungsbeschreibung bietet detaillierte
Protokolle fir mehrere Schlisselderivatisierungen der Vinylgruppe, einschliel3lich Hydrierung,
Hydroborierung-Oxidation, Dihydroxylierung, Epoxidierung und Ozonolyse.

Allgemeine Uberlegungen

Die tert-Butoxycarbonyl (Boc)-Schutzgruppe ist unter den in diesen Protokollen beschriebenen
neutralen oder basischen Bedingungen im Allgemeinen stabil. Sie kann jedoch unter stark
sauren Bedingungen, wie z. B. mit Trifluoressigsaure (TFA), abgespalten werden.[2] Der
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Azetidinring selbst ist trotz seiner Ringspannung relativ stabil, aber extreme
Reaktionsbedingungen sollten vermieden werden, um eine Ring6ffnung zu verhindern.[1][3]

Experimentelle Protokolle

Katalytische Hydrierung: Synthese von tert-Butyl-3-
ethylazetidin-1-carboxylat

Die katalytische Hydrierung ist eine effektive Methode zur Reduktion der Vinylgruppe zu einer
gesattigten Ethylgruppe unter Verwendung von molekularem Wasserstoff und einem
Palladium-auf-Kohle-Katalysator (Pd/C).[4][5] Diese Reaktion verlauft typischerweise mit hohen
Ausbeuten und ist chemoselektiv fir die Doppelbindung.

Abbildung 1: Schematische Darstellung der Hydrierung.

Protokoll:

Lésen Sie tert-Butyl-3-ethenylazetidin-1-carboxylat (1,0 Ag.) in Methanol (MeOH) in einem
geeigneten Reaktionsgefall.

e Spulen Sie das Gefal? mit einem inerten Gas (z. B. Stickstoff oder Argon).
e Geben Sie vorsichtig 10 % Palladium auf Aktivkohle (Pd/C, 5-10 mol%) zu der Lésung.

o Evakuieren Sie das Gefal3 und fillen Sie es mit Wasserstoffgas (Hz), typischerweise unter
Verwendung eines Ballons oder einer Druckhydrierapparatur (1 atm bis 50 psi).

e Ruhren Sie die Reaktionsmischung bei Raumtemperatur fur 2-16 Stunden.

« Uberwachen Sie den Reaktionsfortschritt mittels Diinnschichtchromatographie (DC) oder
Gaschromatographie-Massenspektrometrie (GC-MS).

e Nach Abschluss der Reaktion filtern Sie die Mischung durch Celite, um den Katalysator zu
entfernen, und spilen Sie das Filterbett mit Methanol.

o Konzentrieren Sie das Filtrat unter reduziertem Druck, um das Rohprodukt zu erhalten.

e Reinigen Sie das Produkt bei Bedarf durch Saulenchromatographie auf Kieselgel.
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Hydroborierung-Oxidation: Synthese von tert-Butyl-3-(2-
hydroxyethyl)azetidin-1-carboxylat
Die Hydroborierung-Oxidation ist eine zweistufige Reaktion, die Alkene in Alkohole umwandelt.

Sie fuhrt zur anti-Markownikow-Addition von Wasser tber die Doppelbindung, wobei der
priméare Alkohol mit hoher Regioselektivitat gebildet wird.[6][7]

Reaktionsschema: Hydroborierung-Oxidation

tert-Butyl-3-ethenylazetidin-1-carboxylat

1. BH3*THF

2. H202, NaOH

\ A\
tert-Butyl-3-(2-hydroxyethyl)azetidin-1-carboxylat

Click to download full resolution via product page
Abbildung 2: Schematische Darstellung der Hydroborierung-Oxidation.

Protokoll:
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 Losen Sie tert-Butyl-3-ethenylazetidin-1-carboxylat (1,0 Ag.) in trockenem Tetrahydrofuran
(THF) unter einer inerten Atmosphére (Stickstoff oder Argon) und kiihlen Sie die Losung auf
0 °C.

» Geben Sie langsam eine Losung von Boran-THF-Komplex (BHs*THF, ca. 1,1 Ag., 1 M in
THF) tropfenweise zu.

o Lassen Sie die Reaktionsmischung auf Raumtemperatur erwarmen und riihren Sie fur 2-4
Stunden.

« Uberwachen Sie die Bildung des Organoboran-Zwischenprodukts mittels DC oder :B-NMR.

o Kihlen Sie die Reaktion nach Abschluss wieder auf 0 °C und geben Sie langsam wassrige
Natriumhydroxidlésung (NaOH, z. B. 3 M) hinzu, gefolgt von der vorsichtigen tropfenweisen
Zugabe von 30%igem Wasserstoffperoxid (H20x2).

e Ruhren Sie die Mischung bei Raumtemperatur fir 1-3 Stunden.

e Verdunnen Sie die Reaktion mit Wasser und extrahieren Sie das Produkt mit Ethylacetat
(3x).

e Waschen Sie die kombinierten organischen Schichten mit Kochsalzlésung, trocknen Sie sie
Uber wasserfreiem Natriumsulfat (Na2SO4) und konzentrieren Sie sie unter reduziertem
Druck.

» Reinigen Sie das Rohprodukt durch Saulenchromatographie auf Kieselgel.

Asymmetrische Dihydroxylierung: Synthese von tert-
Butyl-3-(1,2-dihydroxyethyl)azetidin-1-carboxylat

Die Sharpless asymmetrische Dihydroxylierung erméglicht die enantioselektive Umwandlung
von Alkenen in vicinale Diole unter Verwendung eines katalytischen Osmiumtetroxid (OsOa)-
Reagenzes in Gegenwart eines chiralen Liganden und eines stdchiometrischen Co-
Oxidationsmittels.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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